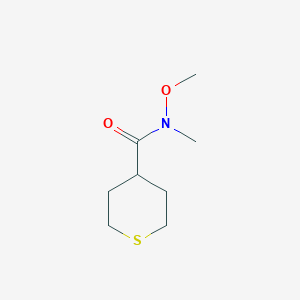

N-methoxy-N-methylthiane-4-carboxamide

Description

N-Methoxy-N-methylthiane-4-carboxamide is a carboxamide derivative featuring a six-membered thiane (tetrahydrothiopyran) ring substituted at the 4-position with a carboxamide group. The amide nitrogen is further functionalized with methoxy and methyl groups. It is commercially available through suppliers like CymitQuimica, with pricing structured for research-scale quantities (€500 for 250 mg) .

Properties

IUPAC Name |

N-methoxy-N-methylthiane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-9(11-2)8(10)7-3-5-12-6-4-7/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICXQBVSROKJLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1CCSCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-methoxy-N-methylthiane-4-carboxamide typically involves the reaction of thiane-4-carboxylic acid with N-methoxy-N-methylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.

Chemical Reactions Analysis

N-methoxy-N-methylthiane-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block in Synthesis: N-methoxy-N-methylthiane-4-carboxamide serves as a versatile building block for synthesizing more complex molecules, particularly in pharmaceutical and agrochemical development. Its unique thiane ring structure allows for diverse functionalization opportunities .

2. Biology:

- Enzyme Inhibition Studies: The compound is used in research related to enzyme inhibition and protein-ligand interactions. The carboxamide group can form hydrogen bonds with active site residues of enzymes, while the thiane ring engages in hydrophobic interactions, influencing biological activity .

- Potential Therapeutic Applications: Preliminary studies suggest that compounds similar to this compound may exhibit therapeutic effects in conditions like cancer and asthma through modulation of specific kinases involved in immune responses .

3. Industry:

- Production of Specialty Chemicals: The compound finds applications in producing specialty chemicals with tailored properties for various industrial applications .

Case Study 1: Enzyme Inhibition

A study investigating the enzyme inhibition properties of this compound demonstrated its ability to inhibit specific kinases involved in T cell activation. The results indicated a significant reduction in T cell proliferation when treated with this compound, suggesting potential applications in immunotherapy for autoimmune diseases .

Case Study 2: Synthesis of Complex Molecules

In a synthetic chemistry project, researchers utilized this compound as a key intermediate in developing new anti-cancer agents. The compound was successfully modified to produce derivatives that showed enhanced cytotoxicity against cancer cell lines, highlighting its utility as a precursor in drug design .

Mechanism of Action

The mechanism of action of N-methoxy-N-methylthiane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active site residues, while the thiane ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: N-Methoxy-N-methyloxane-4-carboxamide

The oxane (tetrahydropyran) analog replaces the sulfur atom in the thiane ring with oxygen. This substitution alters physicochemical properties:

- Conversely, the thiane derivative’s sulfur atom may enhance lipophilicity, favoring membrane permeability in biological systems.

- Molecular Weight : The oxane analog’s molecular weight is approximately 159 g/mol (vs. ~175 g/mol for the thiane compound) due to sulfur’s higher atomic mass.

- Synthetic Utility : Both compounds serve as intermediates, but the thiane variant’s sulfur atom could enable unique reactivity in cross-coupling or cyclization reactions.

Carboxamide Derivatives with Varied Substituents

N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide

- Core Structure : A cyclopentane ring fused with a carboxamide group and substituted with 4-methoxyphenyl and phenyl groups.

- Molecular Weight : 295.38 g/mol, significantly larger than the thiane derivative, suggesting differences in conformational flexibility and steric hindrance .

- Applications : Likely explored in pharmaceutical research for its bulky aromatic substituents, which may improve target binding affinity but complicate synthetic accessibility.

2-Cyano-N-[(methylamino)carbonyl]acetamide

- Functional Groups: A cyano group and methylamino-carbamoyl substituent distinguish this compound.

- Toxicity Data: Limited toxicological information is available, highlighting a common challenge in assessing novel carboxamides .

Cost and Availability

N-Methoxy-N-methylthiane-4-carboxamide is competitively priced (€500/250 mg) compared to other building blocks like 4-(Oxolan-3-yl)-1,3-thiazol-2-amine (€954/50 mg), suggesting cost-efficiency for medium-scale synthesis . Data for the oxane analog’s pricing is unavailable, limiting direct economic comparison.

Data Table: Comparative Analysis

Key Research Findings and Implications

- Heteroatom Effects : Sulfur in the thiane derivative may improve stability under reducing conditions compared to oxane analogs, though direct experimental data is lacking.

- Cost Efficiency : The thiane compound’s lower cost per milligram makes it preferable for iterative synthetic workflows .

Biological Activity

N-methoxy-N-methylthiane-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has a unique thiane ring structure that contributes to its biological properties. The thiane ring, which is a five-membered ring containing sulfur, is known for influencing the pharmacokinetic and pharmacodynamic profiles of compounds.

| Property | Value |

|---|---|

| Chemical Formula | C₇H₁₃N₃O₂S |

| Molecular Weight | 175.26 g/mol |

| Solubility | Soluble in organic solvents |

| pKa | Not readily available |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : Preliminary studies suggest that it may act as a modulator for certain receptors, influencing signal transduction pathways related to inflammation and cancer.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound can provide insights into optimizing its efficacy and reducing toxicity. Key findings include:

- Thiane Ring Influence : Variations in substituents on the thiane ring significantly affect biological activity. For instance, modifications at the 4-position have been associated with enhanced inhibitory effects on target enzymes.

- Methoxy Group Contribution : The presence of the methoxy group is critical for maintaining solubility and enhancing receptor binding affinity.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of this compound against various cancer cell lines. The results indicated:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

-

IC50 Values :

Cell Line IC50 (µM) MCF-7 15.2 A549 12.5 HeLa 20.3

The compound exhibited selective cytotoxicity, particularly against A549 cells, suggesting a potential therapeutic application in lung cancer treatment.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound using an animal model of induced inflammation:

- Model Used : Carrageenan-induced paw edema in rats.

-

Results :

- Significant reduction in paw swelling was observed at doses of 10 mg/kg and 20 mg/kg compared to the control group.

- Histopathological analysis revealed decreased infiltration of inflammatory cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.